Acid red 88

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

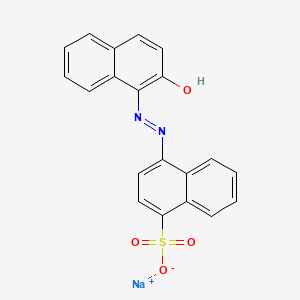

Acid Red 88, also known as Sodium 4-(2-hydroxy-1-naphthalenylazo)-naphthalenesulfonate, is a vivid, dark red azo dye. It is primarily used in the textile industry to dye cotton textiles red. Due to its intense color, solid samples of this compound appear almost black .

Méthodes De Préparation

Acid Red 88 can be synthesized through an azo coupling reaction between naphthionic acid and 2-naphthol. This process involves the diazotization of naphthionic acid followed by coupling with 2-naphthol. The product does not crystallize but vitrifies when cooled or salted out of the solution .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the following steps:

Diazotization: Naphthionic acid is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.

Coupling: The diazonium salt is then coupled with 2-naphthol in an alkaline medium to form this compound.

Isolation: The dye is isolated by salting out, followed by filtration and drying.

Analyse Des Réactions Chimiques

Acid Red 88 undergoes various chemical reactions, including:

Oxidation: this compound can be degraded through oxidation processes such as catalytic ozonation.

Reduction: The azo bond in this compound can be reduced to form aromatic amines, which are often toxic.

Substitution: The sulfonate group in this compound can undergo substitution reactions under specific conditions.

Common Reagents and Conditions:

Reduction: Reducing agents such as sodium dithionite can be used to cleave the azo bond.

Major Products:

Oxidation: Smaller molecules resulting from the breakdown of the dye.

Reduction: Aromatic amines.

Applications De Recherche Scientifique

Environmental Concerns

The discharge of AR88 into water bodies can lead to severe ecological consequences, including toxicity to aquatic life and the potential for bioaccumulation. Consequently, effective removal techniques are critical for mitigating these impacts.

Activated Carbon Adsorption

A study investigated the use of activated carbon produced from pomelo peels for removing AR88 from aqueous solutions. The research demonstrated that the adsorption capacity was significantly influenced by the activation process, with optimal conditions identified through orthogonal experiments. The results indicated that this method could effectively reduce AR88 concentrations in wastewater .

Magnetic Graphene Oxide Nanocomposites

Another innovative approach involved synthesizing a magnetic graphene oxide/cationic hydrogel nanocomposite for AR88 removal. The study highlighted that this nanocomposite exhibited high adsorption efficiency due to its favorable surface properties and magnetic characteristics, enabling easy separation from treated water .

Fenton-Based Processes

Recent research explored Fenton and photo-Fenton processes for degrading AR88. The study found that under optimized conditions (pH = 3.0, specific concentrations of hydrogen peroxide and iron ions), these processes achieved over 90% removal efficiency. The photo-Fenton process was particularly noted for its effectiveness, suggesting a viable option for industrial wastewater treatment .

Electrocoagulation

Electrocoagulation has emerged as an effective method for decolorizing AR88 in industrial wastewater. Studies have shown that operational parameters such as initial dye concentration significantly impact removal efficiency. This method allows for the effective elimination of dyes from water, making it a promising technology for treating dye-laden effluents .

Case Study Table

Mécanisme D'action

The primary mechanism of action for Acid Red 88 in its applications involves its interaction with light and reactive species. In photocatalysis, the dye absorbs light, leading to the generation of reactive oxygen species that degrade the dye. In adsorption processes, the dye molecules interact with the adsorbent surface through electrostatic interactions, hydrogen bonding, and van der Waals forces .

Comparaison Avec Des Composés Similaires

Acid Red 13: Another azo dye used for similar applications.

Acid Orange 7: An azo dye used in textile and food industries.

Acid Yellow 36: Used in dyeing and printing processes.

Acid Red 88 stands out due to its specific chemical structure and the vividness of its color, making it a valuable compound in various industrial and research applications.

Activité Biologique

Acid Red 88 (AR88) is a synthetic azo dye widely used in the textile and food industries. Its extensive application raises concerns regarding its environmental impact and biological activity, necessitating comprehensive research into its effects on living organisms and potential treatment methods for contaminated environments.

Chemical Structure and Properties

AR88 is characterized by its azo group (-N=N-), which is responsible for its vibrant color. The chemical formula of AR88 is C18H14N4O6S, and it has a molecular weight of approximately 402.39 g/mol. The dye is soluble in water, making it a significant pollutant in wastewater from dyeing processes.

Toxicity and Ecotoxicology

AR88 exhibits toxicity to various aquatic organisms, including algae, fish, and invertebrates. Studies have demonstrated that exposure to AR88 can lead to:

- Cellular Damage : Reactive oxygen species (ROS) generated during the degradation of AR88 can cause oxidative stress, leading to cellular damage and apoptosis in aquatic organisms .

- Growth Inhibition : Research indicates that AR88 can inhibit the growth of microorganisms essential for aquatic ecosystems, disrupting the food chain .

- Genotoxicity : Some studies have reported that AR88 may induce genotoxic effects, leading to DNA damage in exposed organisms .

Treatment Methods

Given the harmful effects of AR88, various treatment methods have been explored to remove it from wastewater:

Adsorption Techniques

- Activated Carbon : A study utilized activated carbon produced from pomelo peels, achieving a maximum adsorption capacity of 1486 mg/g under optimal conditions (activation temperature of 800°C) .

- Sesamum indicum Hulls : Another study reported a removal efficiency of 98.2% using Iranian golden Sesamum indicum hulls as an adsorbent, with optimal conditions at pH 4.5 .

Electrochemical Methods

- Electrocoagulation : This method has shown promise in decolorizing AR88 from industrial wastewater. Parameters such as initial dye concentration and current density significantly affect the removal efficiency .

- Electro-Fenton Process : This method effectively mineralizes AR88 using hydroxyl radicals generated in situ. The study found that a two-hour electrolysis could remove up to 87% of total organic carbon (TOC) associated with AR88 .

Photocatalytic Degradation

Recent advancements include the use of photocatalysts such as Pd@TMU-16, which demonstrated effective degradation of AR88 under UV light exposure, highlighting a promising avenue for wastewater treatment .

Case Study 1: Photodynamic Therapy Applications

Research into photodynamic therapy (PDT) has explored the use of dyes like AR88 as photosensitizers. These studies indicate that when activated by light, AR88 can produce reactive species capable of inducing cell death in targeted cancer cells .

Case Study 2: Environmental Impact Assessment

A comprehensive assessment evaluated the impact of AR88 on local aquatic ecosystems, revealing significant alterations in biodiversity and ecosystem functionality due to prolonged exposure to dye-laden effluents from textile industries.

Research Findings Summary

The following table summarizes key findings related to the biological activity and treatment methods for this compound:

Propriétés

Numéro CAS |

1658-56-6 |

|---|---|

Formule moléculaire |

C20H14N2NaO4S |

Poids moléculaire |

401.4 g/mol |

Nom IUPAC |

sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C20H14N2O4S.Na/c23-18-11-9-13-5-1-2-6-14(13)20(18)22-21-17-10-12-19(27(24,25)26)16-8-4-3-7-15(16)17;/h1-12,23H,(H,24,25,26); |

Clé InChI |

UTROHQYCGBSNSF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)[O-])O.[Na+] |

SMILES canonique |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)O)O.[Na] |

Apparence |

Vivid, dark red, opaque, vitreous solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Acid Red 88; 11391 Red; Red No. 506; Eniacid Fast Red A; Peony; |

Origine du produit |

United States |

Q1: What is the molecular formula and weight of Acid Red 88?

A1: this compound has a molecular formula of C20H13N2NaO7S2 and a molecular weight of 480.43 g/mol.

Q2: How does the structure of this compound influence its interaction with other materials?

A2: this compound possesses sulfonic acid groups, making it anionic and hydrophilic. [] This characteristic significantly influences its interactions with other materials, impacting its adsorption onto various surfaces. For instance, it exhibits a strong affinity for positively charged surfaces, such as cationic hydrogels. []

Q3: How does the number of sulfonic acid groups in this compound affect its interaction with surfactants?

A4: Studies have shown that this compound, having two sulfonic acid groups, exhibits stronger binding to surfactant micelles compared to dyes with fewer sulfonic groups (Acid Red 13 and Acid Red 27). This suggests that the number of sulfonic acid groups directly correlates with the binding affinity of acid dyes to surfactants. []

Q4: What are some effective methods for removing this compound from wastewater?

A4: Numerous methods have been investigated for the removal of this compound from aqueous solutions, including:

- Adsorption: Utilizing various materials like calcined alunite [], peanut shell [], waste products from the phosphate industry [], and surfactant-modified bentonite [].

- Photocatalysis: Employing photocatalysts like TiO2 [, , ], ZnO nanoparticles [, ], and Ag-ZnO nanocomposites [] under UV or visible light irradiation.

- Advanced Oxidation Processes (AOPs): Implementing techniques like Fenton's reagent combined with ultrasound irradiation [], hydrodynamic cavitation [], and catalytic wet oxidation (CWAO) [].

- Electrocoagulation: Utilizing electrochemical methods with aluminum and iron electrodes to remove the dye from solution. []

- Biosorption: Utilizing natural materials like Azolla pinnata [], Azolla microphylla [], and Schizophyllum commune and Trametes versicolor fungi [] to remove AR88.

Q5: How does calcination affect the adsorption capacity of alunite for this compound?

A6: Calcination significantly enhances the adsorption capacity of alunite for AR88. This is attributed to the changes in alunite's physical and chemical properties during calcination, leading to a larger surface area and increased availability of active adsorption sites. []

Q6: Can this compound be degraded using a combination of Fenton's reagent and ultrasound irradiation?

A7: Yes, combining Fenton's reagent and ultrasound irradiation proves highly effective for AR88 degradation. This approach yields better results than either method alone. [] The optimal conditions for degradation include specific concentrations of hydrogen peroxide (H2O2) and ferrous iron (Fe2+), a pH of 3.0, and an ultrasonic irradiation frequency of 40 kHz. []

Q7: How does pH affect the adsorption of this compound onto different materials?

A8: The pH of the solution plays a crucial role in AR88 adsorption. For instance, calcined alunite exhibits optimal AR88 adsorption at lower pH values. [] Conversely, magnetic graphene oxide/cationic hydrogel nanocomposites demonstrate high AR88 adsorption capacities even in strongly alkaline solutions (pH > 10), highlighting the influence of surface charge interactions on adsorption. []

Q8: What is the role of rare earth ions in the sonolytic decolorization of this compound?

A9: Rare earth ions (REs), particularly Gd3+, enhance the sonolytic decolorization of AR88 in the presence of ultrasound and TiO2. This enhancement is attributed to the formation of a complex between REs and the dye molecule, which then adsorbs onto the TiO2 surface, facilitating degradation. []

Q9: Is this compound biodegradable? What are the environmental concerns associated with it?

A9: this compound is a recalcitrant dye, meaning it resists biodegradation. Its presence in wastewater is a major environmental concern as it can:

- Impart color to water bodies, hindering light penetration and disrupting aquatic ecosystems. []

- Degrade into potentially more hazardous intermediate compounds under anaerobic conditions. []

- Pose risks to human health through potential toxicity and bioaccumulation. [, ]

Q10: How can the environmental impact of this compound be mitigated?

A10: Mitigating the environmental impact of AR88 involves a multi-pronged approach:

Q11: Have computational methods been used to study this compound?

A12: Yes, molecular dynamics simulations have been employed to investigate the interaction of AR88 with the AzrC azoreductase enzyme, providing insights into its biodegradation mechanism. [] This approach helps in understanding the structural features crucial for enzymatic degradation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.